REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:13])[c:4]([CH3:12])[c:5]([NH:8][C:9]([CH3:10])=[O:11])[cH:6][cH:7]1.[Cu:14][C:15]#[N:16].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[c:2]1([C:15]#[N:16])[c:3]([F:13])[c:4]([CH3:12])[c:5]([NH:8][C:9]([CH3:10])=[O:11])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(Br)c(F)c1C
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(C#N)c(F)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |